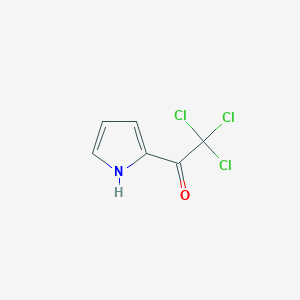

2-(Trichloroacetyl)pyrrole

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Trichloroacetyl)pyrrole can be synthesized through the acylation of pyrrole with trichloroacetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, often requiring precise temperature control and the use of high-purity reagents .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trichloroacetyl)pyrrole undergoes various types of chemical reactions, including:

Acylation: It can be acylated to form 4-acyl derivatives, such as 4-formyl to 4-hexanoyl.

Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Acylation: Reagents such as acyl chlorides and bases like pyridine are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used to replace the trichloroacetyl group.

Major Products:

Acylation Products: 4-acyl derivatives of pyrrole.

Substitution Products: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Material Science and Surface Chemistry

Surface-Enhanced Raman Scattering (SERS) Applications

Recent studies have highlighted the potential of TCAP in enhancing the performance of biosensors through its interaction with metallic surfaces. Research conducted by Hussain et al. focused on the chemisorption of TCAP on silver-coated and gold-coated thin films, demonstrating that it can significantly enhance SERS signals. The study utilized Density Functional Theory (DFT) calculations to validate the experimental findings, indicating that TCAP can serve as an effective molecular probe for biosensing applications .

| Material | SERS Enhancement Factor | Substrate Type | Application |

|---|---|---|---|

| 2-(Trichloroacetyl)pyrrole | High | Silver/Gold Films | Biosensors for molecular detection |

Medicinal Chemistry

Antibacterial Properties

TCAP has been synthesized and tested for its antibacterial activity against various bacterial strains. A study synthesizing halogenated derivatives of TCAP found that these compounds exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were measured to assess efficacy, with TCAP derivatives showing promising results comparable to known antibiotics .

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 128 |

Synthesis of Complex Molecules

Intermediates in Organic Synthesis

TCAP serves as an important intermediate in the synthesis of more complex organic molecules. It has been utilized in the preparation of pyrrole-2-carboxylates and other derivatives through acylation reactions. The ability to modify TCAP to create diverse pyrrole derivatives expands its utility in synthetic organic chemistry .

| Synthetic Pathway | Product Type | Yield (%) |

|---|---|---|

| Acylation with polyamines | Pseudoceratidine analogues | Varied |

| Reaction with chlorinating agents | Halogenated pyrroles | Up to 91 |

Case Studies and Research Findings

Several case studies have documented the effectiveness of TCAP in various applications:

- In a study focusing on biosensors, TCAP was successfully chemisorbed onto metallic substrates, enhancing detection limits for biomolecules.

- Another research project synthesized multiple analogues of TCAP and assessed their antibacterial properties, leading to the identification of several potent compounds against resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of 2-(Trichloroacetyl)pyrrole involves its ability to undergo acylation and substitution reactions. These reactions allow it to modify other molecules, thereby altering their chemical properties and biological activities . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .

Comparación Con Compuestos Similares

2-Acetylpyrrole: Similar in structure but with an acetyl group instead of a trichloroacetyl group.

2-Propionylpyrrole: Contains a propionyl group instead of a trichloroacetyl group.

2-(Trifluoroacetyl)pyrrole: Contains a trifluoroacetyl group, offering different reactivity and properties.

Uniqueness: 2-(Trichloroacetyl)pyrrole is unique due to its trichloroacetyl group, which imparts distinct reactivity and allows for the formation of specific acyl derivatives that are not easily accessible with other acyl groups .

Actividad Biológica

2-(Trichloroacetyl)pyrrole (TCAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCAP.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the electrophilic aromatic substitution of pyrrole with trichloroacetyl chloride. This method yields TCAP in high purity and yield, allowing for further derivatization to explore its biological properties. The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents, particularly bromine and chlorine, enhances the antibacterial efficacy of pyrrole derivatives. Compounds with dihalogenated pyrroles exhibit significantly improved activity against Gram-positive bacteria compared to their Gram-negative counterparts .

Table 1: Summary of SAR Findings for TCAP Derivatives

| Compound Type | Antibacterial Activity | Notes |

|---|---|---|

| Mono-substituted | Low | Minimal activity observed |

| Di-halo substituted | High | Effective against Gram-positive bacteria |

| Secondary amines | Enhanced | Longer chains improve activity |

Antibacterial Activity

Research has demonstrated that TCAP and its analogues possess potent antibacterial properties. A study highlighted that compounds derived from TCAP exhibited significant activity against both Gram-positive and Gram-negative pathogens, indicating a broad spectrum of antibacterial action. The most effective derivatives were those with multiple halogen substitutions and secondary amine functionalities .

Case Study: Antibacterial Efficacy

In a comparative study, several TCAP analogues were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that while some analogues were effective at concentrations as low as 16 µM, others exhibited cytotoxic effects on human cell lines at similar concentrations. Notably, two specific analogues demonstrated minimal cytotoxicity while retaining strong antibacterial activity, suggesting a potential for therapeutic applications with reduced side effects .

Anticancer Potential

Recent investigations into the anticancer properties of TCAP have shown promising results. In vitro studies indicated that certain derivatives exhibited micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism behind this activity appears to involve the modulation of cellular pathways associated with apoptosis and cell proliferation .

Table 2: Anticancer Activity of TCAP Derivatives

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 (Lung Cancer) | ~10 | Significant inhibition observed |

| HeLa (Cervical) | ~15 | Induces apoptosis in treated cells |

| HepG2 (Liver) | ~20 | Lower sensitivity compared to others |

Mechanistic Insights

The biological activity of TCAP is hypothesized to be linked to its ability to interact with cellular targets through chemisorption processes. Studies utilizing surface-enhanced Raman scattering (SERS) have shown that TCAP can effectively adsorb onto metal surfaces, which may enhance its reactivity and bioactivity in biological systems .

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFDGMDENAEMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313578 | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35302-72-8 | |

| Record name | 35302-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trichloroacetyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2-(Trichloroacetyl)pyrrole in scientific research?

A1: this compound serves as a versatile intermediate in synthesizing various compounds, particularly 2,4-disubstituted pyrroles. [] This is due to the reactivity of the trichloroacetyl group, which can be easily modified to introduce different substituents onto the pyrrole ring.

Q2: How does the structure of this compound lend itself to studying biological systems?

A2: this compound forms dimers through N-H•••O=C hydrogen bonding, a type of interaction crucial for protein stability. [] Studying the dimerization of this compound provides insights into the factors influencing protein structure and stability.

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: FTIR spectroscopy is frequently used to investigate the hydrogen bonding interactions of this compound, particularly in dimer formation. [] Additionally, NMR, IR, and MS analyses are used to characterize the structure of this compound and its derivatives. [, , ]

Q4: Has the interaction of this compound with metal surfaces been studied?

A4: Yes, studies have investigated the adsorption of this compound onto silver and gold surfaces using Surface-Enhanced Raman Scattering (SERS). [] These studies revealed that this compound chemisorbs onto these surfaces, suggesting potential applications in biosensor development.

Q5: Are there any crystallographic studies on this compound derivatives?

A5: Yes, several crystal structures of this compound derivatives have been determined using X-ray diffraction. These studies provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of these compounds. [, , , , ]

Q6: What is the significance of studying the hetero-association of this compound?

A6: Research has explored the hetero-association of this compound with toluene, determining the complexation constant and thermodynamic parameters (enthalpy and entropy) of the interaction. [] This information helps understand the compound's interaction with different solvents and its potential applications in separation processes.

Q7: Have any computational studies been performed on this compound?

A7: DFT (Density Functional Theory) calculations have been employed to study the interaction of this compound with silver and gold clusters. [] These calculations validate experimental findings regarding the adsorption of the compound on metal surfaces and provide insights into the nature of the interaction.

Q8: What are some examples of this compound derivatives synthesized and characterized in the literature?

A8: Several derivatives, including N-(1-Butylpyrrole-2-carbonyl)-amino acid methyl esters, 3-(4-Bromo-1H-pyrrole-2-carboxamido)propanoic acid, and Ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, have been synthesized and characterized. [, , ] These derivatives highlight the versatility of this compound as a building block for synthesizing structurally diverse compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.